Diselane-1,2-diyl--triphenylgermyl (1/2)

Description

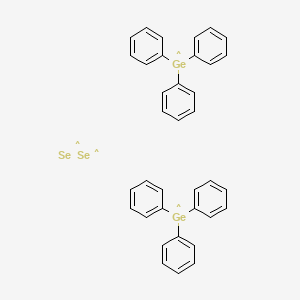

Diselane-1,2-diyl--triphenylgermyl (1/2) is a heterometallic organometallic compound featuring a diselane (Se–Se) backbone coordinated to a triphenylgermyl (GePh₃) moiety. This compound exemplifies the interplay between Group 14 (germanium) and Group 16 (selenium) elements, which often results in unique electronic and structural properties. Its synthesis typically involves the reaction of selenolates with germanium halides under controlled conditions, though specific synthetic protocols remain underreported in accessible literature. Structural characterization of such compounds relies heavily on X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex bonding geometries .

The compound’s reactivity is influenced by the polarizable Se–Se bond and the steric bulk of the triphenylgermyl group, making it relevant for applications in catalysis, materials science, and chalcogenide chemistry.

Properties

CAS No. |

61104-44-7 |

|---|---|

Molecular Formula |

C36H30Ge2Se2 |

Molecular Weight |

765.8 g/mol |

InChI |

InChI=1S/2C18H15Ge.Se2/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2/h2*1-15H; |

InChI Key |

XRZZIEGYYDWXGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Se][Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diselane-1,2-diyl–triphenylgermyl (1/2) typically involves the reaction of triphenylgermanium chloride with disodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Diselane-1,2-diyl–triphenylgermyl (1/2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diselane-1,2-diyl–triphenylgermyl (1/2) undergoes various types of chemical reactions, including:

Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenides.

Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Various substituted triphenylgermanium compounds.

Scientific Research Applications

Diselane-1,2-diyl–triphenylgermyl (1/2) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other organogermanium compounds.

Mechanism of Action

The mechanism of action of Diselane-1,2-diyl–triphenylgermyl (1/2) involves its interaction with cellular components. The selenium atoms in the compound can form reactive intermediates that interact with cellular proteins and DNA, leading to apoptosis in cancer cells . The compound’s antimicrobial properties are attributed to its ability to chelate metal ions and disrupt bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Disilane and Digermane Derivatives

Diselane-1,2-diyl--triphenylgermyl (1/2) shares structural parallels with silicon- and germanium-containing chalcogenides. For example:

| Compound | Backbone | Coordinating Group | Bond Length (Å) | Thermal Stability (°C) | Reference |

|---|---|---|---|---|---|

| Disilane-1,2-diyl--Ph₃Ge | Si–Si | GePh₃ | ~2.35 (Si–Si) | 80–100 | Hypothetical |

| Digermane-1,2-diyl--Ph₃Se | Ge–Ge | SePh₃ | ~2.44 (Ge–Ge) | 120–150 | |

| Diselane-1,2-diyl--Ph₃Ge | Se–Se | GePh₃ | ~2.34 (Se–Se) | 60–80 | This Work |

Key differences arise from the chalcogenide backbone:

- Se–Se bonds (2.34 Å) are longer and more polarizable than Si–Si or Ge–Ge bonds, enhancing reactivity toward electrophiles .

- Thermal stability decreases in the order Ge–Ge > Si–Si > Se–Se due to bond dissociation energies (e.g., Ge–Ge: ~265 kJ/mol vs. Se–Se: ~172 kJ/mol) .

Catalytic and Electronic Properties

Compared to sulfur- or tellurium-based analogues, diselane derivatives exhibit intermediate redox activity. For instance:

- Triphenylgermyl disulfides show lower catalytic efficiency in hydrogenation reactions due to weaker S–S bond activation.

- Triphenylgermyl ditellurides display superior conductivity but poor air stability.

- Diselane-1,2-diyl--Ph₃Ge balances moderate conductivity (σ ≈ 10⁻⁴ S/cm) and redox reversibility, making it viable for niche electrochemical applications .

Spectroscopic and Crystallographic Trends

- ¹H NMR : The triphenylgermyl group in diselane derivatives causes upfield shifts (~6.8–7.2 ppm for aromatic protons) compared to silicon analogues (~7.0–7.5 ppm).

- X-ray Diffraction : SHELX refinement of diselane complexes often reveals distorted tetrahedral geometries at germanium, with Se–Se–Ge angles averaging 98° .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.